molecular formula C12H16F3N3O2 B2755164 4,4,4-trifluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide CAS No. 1797091-49-6

4,4,4-trifluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide

Cat. No.: B2755164
CAS No.: 1797091-49-6
M. Wt: 291.274
InChI Key: OUESGVCKZFHGFZ-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide is a fluorinated organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The presence of trifluoromethyl and pyrazole groups in its structure imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Introduction of the oxan-4-yl group: This step involves the alkylation of the pyrazole ring with an appropriate oxan-4-yl halide.

    Formation of the butanamide backbone:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4,4,4-Trifluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the trifluoromethyl group.

    Materials Science: The compound is explored for its use in the development of advanced materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-1-butanol
  • 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione
  • 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione

Uniqueness

4,4,4-Trifluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide is unique due to the combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical properties. This combination is not commonly found in other similar compounds, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4,4,4-trifluoro-N-[1-(oxan-4-yl)pyrazol-4-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2/c13-12(14,15)4-1-11(19)17-9-7-16-18(8-9)10-2-5-20-6-3-10/h7-8,10H,1-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUESGVCKZFHGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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